molecular formula C29H30N4O2 B2541893 3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide CAS No. 1029765-23-8

3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Cat. No.: B2541893
CAS No.: 1029765-23-8
M. Wt: 466.585
InChI Key: SMNAJPDANUOFKP-UHFFFAOYSA-N
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Description

3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a complex organic compound that features a combination of indole, piperazine, and benzamide moieties

Scientific Research Applications

3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole and piperazine derivatives with a benzamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
  • **3-methyl-N-{5-methyl-2-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Uniqueness

3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-N-[5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c1-19-6-4-8-22(16-19)28(34)31-26-24-18-21(3)10-11-25(24)30-27(26)29(35)33-14-12-32(13-15-33)23-9-5-7-20(2)17-23/h4-11,16-18,30H,12-15H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNAJPDANUOFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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